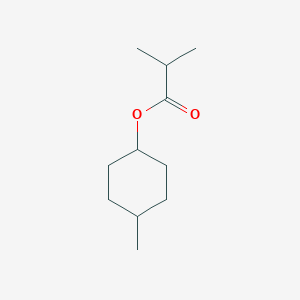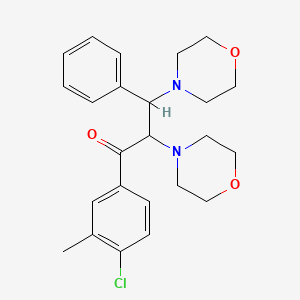
1,1'-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is an organic compound characterized by the presence of two 2,4,6-trimethylbenzene groups connected by an oxydimethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) can be synthesized through a multi-step process involving the following key steps:
Formation of the Oxydimethanediyl Bridge: The synthesis begins with the formation of the oxydimethanediyl bridge. This can be achieved by reacting formaldehyde with a suitable phenol derivative under acidic conditions to form a methylene-bridged intermediate.
Attachment of 2,4,6-Trimethylbenzene Groups: The intermediate is then reacted with 2,4,6-trimethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) involves scaling up the laboratory synthesis process. Key considerations include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and resins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) depends on its specific application
Electrophilic and Nucleophilic Interactions: The benzene rings can participate in electrophilic and nucleophilic substitution reactions.
Hydrogen Bonding: The oxydimethanediyl bridge can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Oxydimethanediyl)bis(4-methylbenzene): Similar structure but with fewer methyl groups on the benzene rings.
1,1’-(Oxydimethanediyl)bis(2,4-dimethylbenzene): Similar structure with different methyl group positions.
Uniqueness
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is unique due to the presence of three methyl groups on each benzene ring, which can influence its reactivity and physical properties
Properties
CAS No. |
4709-84-6 |
|---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C20H26O/c1-13-7-15(3)19(16(4)8-13)11-21-12-20-17(5)9-14(2)10-18(20)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
FLFUQZJNWFHJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COCC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)

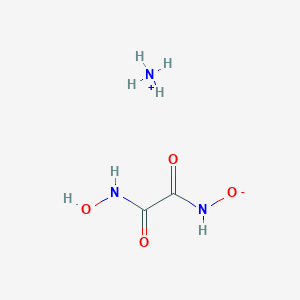

![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
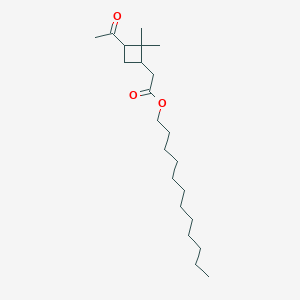
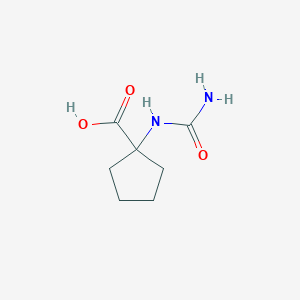


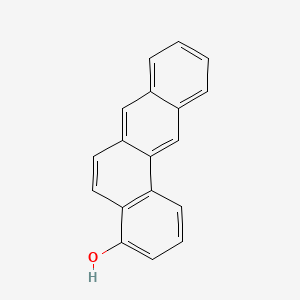
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
